7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVCJUCKJZICIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C(=CC(=C2)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Isochromene Core: : The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a dihydroisochromene derivative.
Halogenation: : Bromination and fluorination steps are introduced to introduce the bromo and fluoro groups at the appropriate positions on the isochromene ring.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce more oxidized derivatives, such as carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: : The bromo and fluoro groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., lithium aluminum hydride, NaBH₄), nucleophiles (e.g., amines, alcohols), and palladium catalysts for coupling reactions. Major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and biaryl compounds.
Scientific Research Applications
7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infections.
Industry: : It is used in the development of new materials and chemicals with unique properties, contributing to advancements in material science and industrial applications.
Mechanism of Action
The mechanism by which 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound's functional groups enable it to bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and target, but it generally involves modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations:
Core Ring Systems: The dihydroisochromene core (partially saturated bicyclic system) contrasts with the fully aromatic pyridine and benzofuran rings in analogs. This difference impacts electronic properties and conformational flexibility.
Halogen Effects :
- Fluorine’s electronegativity (in the target compound) may enhance metabolic stability compared to chlorine in the benzofuran analog, though chlorine’s larger atomic size could improve hydrophobic interactions.
- The pyridine analog’s trifluoromethoxy group introduces strong electron-withdrawing effects, likely altering solubility and reactivity relative to the other compounds.
Molecular Weight and Polarity :
- The dihydroisochromene derivative has the highest molecular weight (302.06 g/mol), which may influence pharmacokinetic properties such as membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
